3-Amino-2-ethylthio-4-methylpyridine

Description

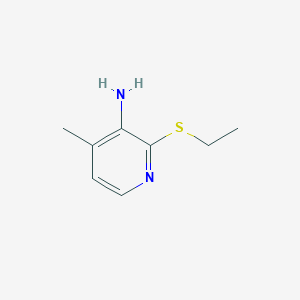

3-Amino-2-ethylthio-4-methylpyridine is a pyridine derivative featuring a unique substitution pattern: an amino group at position 3, an ethylthio group at position 2, and a methyl group at position 2. This arrangement imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2S/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3,9H2,1-2H3 |

InChI Key |

HNQXNJXIPKECLM-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=CC(=C1N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Amino-2-ethylthio-4-methylpyridine with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and synthesis methods:

Physicochemical and Electronic Properties

- Electron-Donating vs. Withdrawing Effects: The ethylthio group (–S–C₂H₅) in this compound is electron-donating due to sulfur’s lone pairs, enhancing aromatic ring electron density. This contrasts with the electron-withdrawing nitro group (–NO₂) in 4-Methyl-3-nitropyridin-2-amine, which reduces basicity and stabilizes negative charges . Trimethylsilyl-ethynyl groups in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine introduce steric bulk and alter solubility via hydrophobic interactions .

- In contrast, chloro or TMS-ethynyl substituents (e.g., in ) reduce polarity, favoring organic-phase reactions .

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : CAPIC () is synthesized via a multi-step process involving Knoevenagel condensation, cyclization, chlorination, and Hofmann degradation.

-

Thiolation : The chloride at position 2 is displaced by an ethylthiolate anion (SEt⁻) under basic conditions.

-

Reagents : Ethyl mercaptan (EtSH) with a base (e.g., NaOH or KOH) or sodium ethanethiolate (NaSEt).

-

Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

-

Temperature : Elevated temperatures (80–120°C) may be required to overcome aromatic ring deactivation by electron-withdrawing groups.

-

Example Protocol (Adapted from):

Challenges :

-

Competing hydrolysis of the chloro group under basic conditions.

Direct Cyclization with Ethylthio-Containing Building Blocks

An alternative strategy involves constructing the pyridine ring with the ethylthio group pre-installed. This method is inspired by cyclization reactions used for thienopyridines.

Key Steps:

-

Knoevenagel Condensation : Combine a β-ketoester (e.g., ethyl acetoacetate) with a nitrile (e.g., malononitrile) to form a dicyano intermediate.

-

Cyclization : Acid-catalyzed cyclization introduces the pyridine core. If ethylthio-containing reagents are incorporated early, the substituent is retained in the final structure.

Advantages :

-

Avoids post-synthetic modification, reducing steps.

-

Higher regioselectivity if the ethylthio group directs cyclization.

Limitations :

-

Limited precedent for ethylthio incorporation in such cyclizations.

-

Risk of side reactions due to sulfur’s nucleophilicity.

Transition-metal catalysis offers a modern approach to installing ethylthio groups. While not directly cited in the provided sources, methodologies for analogous compounds suggest feasibility.

Suzuki-Miyaura Coupling

-

Substrate : 3-Amino-2-bromo-4-methylpyridine.

-

Reagent : Ethylthiol boronic ester (EtS-Bpin).

Conditions :

-

Solvent: Dioxane/water mixture.

-

Base: K₂CO₃.

-

Temperature: 80–100°C.

Challenges :

-

Limited stability of ethylthiol boronic esters.

-

Competing protodeboronation.

Functional Group Interconversion

From Methylthio to Ethylthio

Methylthio analogs (e.g., 2-methylthio-4-methylpyridine) can undergo alkylation to introduce the ethyl group:

Reaction :

Subsequent nitration and reduction (e.g., HNO₃/H₂SO₄ followed by H₂/Pd-C) could introduce the amino group at position 3.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Q & A

Q. What mechanistic insights explain the unexpected formation of byproducts during the oxidation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.